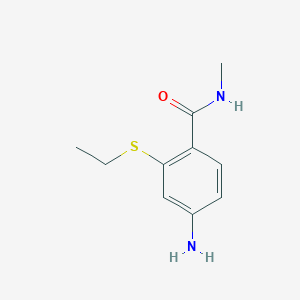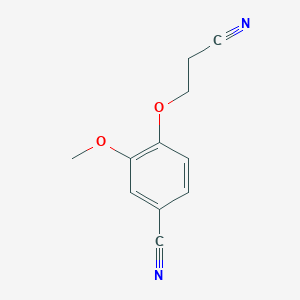![molecular formula C7H10N2O2 B13080619 (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound featuring a pyrano-pyrazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave irradiation to facilitate cross-coupling reactions, which significantly reduces reaction time . Another approach includes the use of tert-butyl carbamate derivatives, which are subjected to specific reaction conditions to yield the desired compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the pyrazole ring.
科学的研究の応用
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism by which (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Compounds similar to (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-7-5(1-2-11-6)3-8-9-7/h3,6,10H,1-2,4H2,(H,8,9) |
InChIキー |
IUTWZXFOAMBPPJ-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=C1C=NN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)
![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)



![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)




